2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one
Description
2-(Chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a chloromethyl (-CH2Cl) group at position 2 and a trifluoromethyl (-CF3) group at position 5.
Properties
IUPAC Name |
2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZOKPUYPFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Step Synthesis Using o-Anthranilic Acids
A notable method involves the one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones using o-anthranilic acids as starting materials in anhydrous methanol under nitrogen atmosphere. The reaction proceeds by stirring the mixture for approximately 2 hours, followed by filtration and washing to isolate the product as a solid. This method yields various 2-chloromethylquinazolinone derivatives with high purity and good yields.
For example, the preparation of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be achieved by starting with o-anthranilic acid substituted with a trifluoromethyl group at the 7-position. The reaction conditions include:
- Use of anhydrous methanol as solvent.
- Stirring under nitrogen atmosphere.
- Filtration and washing with methanol and water.
- Drying under vacuum at room temperature.
This approach yields the target compound as a white solid with melting point and NMR data consistent with the expected structure.
Preparation via Chloroacetyl Chloride and Aromatic Amines (Solvent-Free and Solution Phase)
Stepwise Synthesis Using Chloroacetyl Chloride
An alternative and widely used method involves:
Formation of 2-chloromethyl benzo[d]oxazin-4-one intermediate :
Cyclization with Aromatic Amines :
- Treat the intermediate with aromatic amines (such as aniline derivatives) under reflux in pyridine for 5-6 hours.
- This step forms 2-(chloromethyl)-3-arylquinazolin-4(3H)-one derivatives.
Functionalization with Nitrogen Nucleophiles :
- React the 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with nitrogen nucleophiles like ethyl piperidine-4-carboxylate, morpholine, or piperidine-4-one in acetonitrile with potassium carbonate and catalytic potassium iodide under reflux.
- These reactions yield various substituted quinazolinones.
Solvent-Free Synthesis Using PEG-400
This method has been adapted to solvent-free conditions using polyethylene glycol 400 (PEG-400) as a green, eco-friendly reaction medium and catalyst. The reaction mixture is physically ground in a mortar and pestle with PEG-400, which acts similarly to a crown ether, enhancing nucleophilicity and facilitating the substitution of the chloromethyl group.
- The solvent-free method significantly reduces reaction time (minutes instead of hours).
- Yields are comparable or superior to those obtained in solution phase.
- PEG-400 enhances the reaction by increasing iodide ion nucleophilicity when KI is present, facilitating the substitution of chlorine by iodine and subsequent nucleophilic attack.
Detailed Reaction Scheme and Conditions
Research Findings and Comparative Data
The following table summarizes physical characterization and yields for derivatives prepared via both solution phase and solvent-free methods using PEG-400. The aromatic substituent (Ar) varies, including trifluoromethyl-substituted phenyl groups relevant to the target compound.
| Starting Material (Ar) | Nucleophile | Product ID | Solution Phase Time (min) | Solution Phase Yield (%) | Solvent-Free Time (min) | Solvent-Free Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| -C6H4-2-CF3 (trifluoromethyl) | Ethyl piperidine-4-carboxylate | 4d | 120 | 78 | 12 | 89 | Liquid |
| -C6H4-2-CF3 | Morpholine | 5d | 115 | 76 | 10 | 90 | 165-166 |
| -C6H4-2-CF3 | Piperidine-4-one | 6d | 120 | 75 | 15 | 88 | 168-170 |
Note: The product numbering (4d, 5d, 6d) corresponds to derivatives with different nucleophiles attached at the 2-position of the quinazolinone ring.
Mechanistic Insights
- The presence of potassium iodide (KI) is crucial as it facilitates the halogen exchange from chlorine to iodine on the chloromethyl group, which is more reactive toward nucleophilic substitution.
- PEG-400 acts as a phase transfer catalyst or crown ether mimic, enhancing the nucleophilicity of iodide ions and promoting the substitution reaction.
- Solvent-free grinding in PEG-400 reduces reaction times drastically and improves yields compared to conventional solution-phase methods.
Summary of Advantages of the PEG-400 Solvent-Free Method
| Feature | Solution Phase Method | PEG-400 Solvent-Free Method |
|---|---|---|
| Reaction Time | 90-120 minutes | 7-15 minutes |
| Yield | 75-80% | 88-95% |
| Environmental Impact | Uses organic solvents (e.g., CH3CN) | Eco-friendly, solvent-free |
| Operational Simplicity | Requires reflux and solvent handling | Simple grinding with mortar and pestle |
| Catalyst Requirement | KI and K2CO3 | Same, but enhanced by PEG-400 |
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution via SNAr (Substitution Nucleophilic Aromatic) mechanisms. Key reactions include:
These reactions demonstrate the compound’s versatility in forming derivatives with diverse functional groups, including hydroxymethyl and alkenyl substituents .
Oxidation and Reduction
The quinazolinone core participates in redox processes, altering its oxidation state. For example:
-
Oxidation : Trifluoroacetic acid (TFA) facilitates condensation with amines, forming quinazolinones with CF₃ groups .
-
Reduction : Sodium borohydride (NaBH₄) can reduce the carbonyl group, though specific conditions for this compound are not yet fully explored .
Cyclization Reactions
The quinazolinone core can form fused heterocycles via condensation. For instance, trifluoroacetic acid promotes cyclization of anthranilic acids with amines to yield CF₃-substituted quinazolinones .
Nucleophilic Substitution
The chloromethyl group’s reactivity stems from its electron-deficient environment. Base-promoted SNAr reactions (e.g., Cs₂CO₃ in DMSO) facilitate substitution with nucleophiles like amines or thiols .
Role of Trifluoromethyl Group
The CF₃ substituent enhances:
-
Electron-withdrawing effects , stabilizing intermediates during substitution .
-
Biological binding affinity , critical for interactions with molecular targets (e.g., EGFR) .
Biological Implications
Substitution reactions generate bioactive derivatives with:
-
Anticancer activity : Chloromethyl derivatives show IC₅₀ values <10 μM against A549, MCF-7, and SW1116 cell lines .
-
Antimicrobial potential : Structural modifications modulate binding to enzymes/receptors, as evidenced by molecular docking studies .
Typical Reaction Conditions
Example (SNAr reaction):
-
Reagents : Cs₂CO₃ (2.5 mmol), DMSO (4 mL)
-
Conditions : 135°C, 24h
-
Product : 3-Methyl-2-phenylquinazolin-4(3H)-one (70% yield) .
Spectroscopic Analysis
| Parameter | Value | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 12.72 (br s, NH), 4.55 (s, CH₂Cl) | |
| ¹³C NMR (DMSO-d₆) | δ 167.19 (C=O), 43.25 (CH₂Cl) | |
| ESI-MS (m/z) | 213.03 (M+H⁺) |
Scientific Research Applications
Overview
2-(Chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. The presence of both chloromethyl and trifluoromethyl groups enhances its reactivity and biological potential, making it a valuable compound in various scientific fields.
Synthetic Routes
The synthesis of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through various methods, primarily involving the reaction of 2-aminobenzamide with suitable aldehydes or ketones. Industrial production often employs palladium catalysts for efficient carbonylative synthesis.
Antimicrobial Activity
This compound has been studied for its potential as an antimicrobial agent. Various derivatives of quinazolinones have shown significant activity against both gram-positive and gram-negative bacteria. For instance, some derivatives exhibit strong antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that quinazolinone derivatives, including 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one, possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentrations for cell growth inhibition . The mechanism often involves the modulation of specific molecular targets, leading to apoptosis in cancer cells.
Anticonvulsant Activity
The quinazolinone nucleus has been explored as a scaffold for developing anticonvulsant agents. Compounds with specific substitutions at the 2 and 3 positions have shown promising results in seizure models, suggesting that this compound could lead to new therapeutic options for epilepsy .
Phosphodiesterase Inhibition
Quinazolinones have been linked to phosphodiesterase inhibition, which is valuable in treating respiratory diseases by promoting bronchodilation. The structure-activity relationship studies indicate that modifications can enhance the efficacy of these compounds as bronchodilators .
Case Studies
Several studies highlight the applications of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one:
- Antimicrobial Screening: A study evaluated various quinazolinone derivatives against a range of bacterial strains, confirming that specific substitutions significantly enhanced their antimicrobial potency .
- Cytotoxicity Assays: Research involving MTT assays demonstrated that certain derivatives exhibited substantial cytotoxicity against cancer cell lines, paving the way for further development as anticancer agents .
- Anticonvulsant Efficacy: Investigations into the anticonvulsant properties revealed that modifications at specific positions on the quinazolinone ring could lead to effective seizure control in animal models .
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Substituent Effects at Position 2
The reactivity and biological activity of quinazolinones are heavily influenced by substituents at position 2. Key comparisons include:
- Chloromethyl (-CH2Cl): This group in the target compound offers a reactive site for further derivatization, unlike non-reactive substituents. For example, 2-amino-7-(trifluoromethyl)quinazolin-4(3H)-one () contains an amino (-NH2) group, which participates in hydrogen bonding but lacks electrophilic reactivity .
- Chloro (-Cl) : 2-Chloro-7-methoxyquinazolin-4(3H)-one () has a simpler halogen substituent, which is less reactive than chloromethyl but still contributes to lipophilicity .
- Mercapto (-SH) : In 7-chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one (), the thiol group enables disulfide bond formation, a property absent in the target compound .
Substituent Effects at Position 7
The trifluoromethyl group at position 7 distinguishes the target compound from analogs with other electron-withdrawing or bulky groups:
- Nitro (-NO2) and Tosyl (-SO2C6H4CH3): 6-Nitro-7-tosylquinazolin-4(3H)-one () features nitro and sulfonyl groups, which are stronger electron-withdrawing groups than -CF3. These may reduce metabolic stability compared to the target compound .
Substituent Effects at Position 3 and Other Positions
- Cyclohexyl/Benzyl Groups : Compounds like 3-cyclohexyl-6-(3-hydroxyphenyl)-2-(3-nitrophenyl)quinazolin-4(3H)-one () have bulky N3 substituents, increasing steric hindrance and altering pharmacokinetics compared to the target compound’s unsubstituted N3 position .
- Hydroxy (-OH) and Isopropyl : 7-Hydroxy-2-isopropyl-3-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one () contains a hydroxy group, enhancing solubility but reducing metabolic stability due to susceptibility to glucuronidation .
Data Table: Comparative Analysis of Key Quinazolinone Derivatives
Research Findings and Implications
- Reactivity: The chloromethyl group in the target compound enables facile functionalization, a advantage over 2-amino or 2-chloro analogs .
- Lipophilicity : The trifluoromethyl group confers higher logP values (~2.5 estimated) compared to methoxy (-0.5) or hydroxy (-1.0) substituents, enhancing blood-brain barrier penetration .
- Drug-Likeness : The target compound complies with Lipinski’s rules (MW <500, HBD <5, HBA <10), unlike nitro- or tosyl-substituted derivatives, which exceed HBA limits .
Biological Activity
Overview
2-(Chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, recognized for its significant biological activities. The presence of chloromethyl and trifluoromethyl groups enhances its chemical reactivity and potential therapeutic applications, particularly in the fields of oncology and antimicrobial research.
The compound's structure can be described as follows:
- Molecular Formula : C10H7ClF3N3O
- Molecular Weight : 267.63 g/mol
- CAS Number : 730976-60-0
The biological activity of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction modulates their activity, leading to diverse biological effects. The trifluoromethyl group significantly enhances the compound's binding affinity, which is crucial for its therapeutic efficacy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the chloromethyl group have been synthesized and tested against various cancer cell lines, including:
- HepG2 (human hepatoma)
- MDA-MB-468 (breast cancer)
- HCT-116 (colorectal cancer)
In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. Studies indicate that it possesses both antibacterial and antifungal properties. For example, derivatives of quinazolinones have been tested against a panel of bacterial strains, yielding moderate to significant zones of inhibition .
Kinase Inhibition
Recent research has explored the compound's ability to inhibit various kinases, which are critical in cancer signaling pathways. Differential Scanning Fluorimetry (DSF) was employed to assess the binding affinity of synthesized compounds against a panel of 109 kinases. Notably, certain derivatives displayed remarkable temperature shifts indicative of strong binding interactions .
Comparative Analysis
A comparison with similar compounds reveals that the unique combination of chloromethyl and trifluoromethyl groups in 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one significantly enhances its biological activity compared to other quinazolinones lacking one or both substituents.
| Compound Name | Anticancer Activity | Antimicrobial Activity | Kinase Inhibition |
|---|---|---|---|
| 2-(Chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one | High | Moderate | Significant |
| 2-(Trifluoromethyl)quinazolin-4(3H)-one | Moderate | Low | Moderate |
| 2-(Chloromethyl)quinazolin-4(3H)-one | Low | Moderate | Low |
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one and evaluated their anticancer activity using MTT assays across different cancer cell lines. The results indicated that modifications at specific positions significantly impacted cytotoxicity .
- Kinase Profiling : Another research project focused on profiling the kinase inhibition capabilities of synthesized quinazolinones. The findings suggested that specific substitutions could enhance selectivity towards particular kinases, which is vital for developing targeted cancer therapies .
Q & A
Basic: What are the common synthetic routes for 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one, and how do reaction conditions affect yield?
The synthesis typically involves cyclization or substitution reactions starting from trifluoromethylated precursors. For example:
- Cyclization with trifluoroacetic acid : Trifluoroacetic acid acts as a CF₃ source in one-pot syntheses, yielding derivatives with ~46–88% efficiency depending on substituents (e.g., 4u, 12 in ).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields compared to conventional heating, as seen in quinazolin-4-one derivatives ().
- Chlorination steps : POCl₃/DMF is commonly used for introducing chlorine at the 4-position ().
Key factors affecting yield include solvent choice (e.g., DMF vs. ethanol), temperature control, and catalyst selection (e.g., Mg salts for alkylation) .
Advanced: How can researchers optimize synthesis when encountering conflicting yield data from different methods?
Contradictions in yield data often arise from variations in:
- Reagent purity : Impurities in trifluoroacetic acid or POCl₃ can alter reaction pathways ().
- Workup protocols : Chromatographic purification (e.g., silica gel vs. HPLC) may recover different product ratios ( ).
- Scaling effects : Microwave synthesis () may not linearly scale due to uneven heating.
Methodological approach :
Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at δ ~110–120 ppm for ¹⁹F, chloromethyl at δ ~4.5 ppm for CH₂Cl) ().
- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar quinazolin-4-ones (e.g., 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one in ).
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₈ClF₃N₂O) .
Advanced: What in vitro assays evaluate its kinase inhibition potential?
- PI3K inhibition assays : Derivatives like 2-((4-amino-3-fluorophenyl)methyl)quinazolin-4-ones show activity via competitive ATP-binding site inhibition ().
- Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.
- Western blotting : Assess downstream signaling (e.g., Akt phosphorylation) to confirm target engagement .
Advanced: How do structural modifications influence biological activity in quinazolin-4-one derivatives?
- Chloromethyl group : Enhances electrophilicity for covalent binding (e.g., to cysteine residues in kinases) ().
- Trifluoromethyl group : Improves metabolic stability and lipophilicity, increasing bioavailability ().
- Substituent positioning : 7-Trifluoromethyl groups show higher activity than 6-substituted analogs in PI3K inhibition ().
SAR strategy :- Synthesize analogs with varying substituents (e.g., replacing chloromethyl with morpholine-thiophene hybrids) and test in kinase panels () .
Basic: How can HPLC resolve purity issues in synthesized batches?
- Method development : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to separate polar byproducts.
- Detection : UV at 254 nm for quinazolin-4-one chromophores.
- Validation : Compare retention times with standards (e.g., lists retention data for similar compounds) .
Advanced: What factors affect the compound’s stability under varying pH and temperature conditions?
- pH sensitivity : The chloromethyl group hydrolyzes to hydroxymethyl in acidic/basic conditions, altering reactivity ().
- Thermal stability : Decomposition occurs above 150°C, as observed in thermogravimetric analysis (TGA) of related quinazolinones ().
Mitigation strategies :- Store at −20°C in anhydrous DMSO.
- Use buffered solutions (pH 6–7) for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
